8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one
Description
Properties
IUPAC Name |
6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-12-9-5-1-2-6-10(9)13-11-7-3-4-8-14(11)12/h1-2,5-6H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDWOGWJYVSXEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC3=CC=CC=C3C2=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30335231 | |
| Record name | STK099926 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30335231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2446-62-0 | |
| Record name | STK099926 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30335231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
The protocol employs CuI (10 mol%) in dimethylformamide (DMF) at 50°C under ultrasonic waves (40 kHz). Key advantages include:
-
Reduced reaction time : 2 hours vs. 24+ hours in conventional heating
-
Enhanced yield : 78–92% isolated yield across substituted derivatives
-
Broad substrate scope : Tolerates electron-withdrawing (-NO₂, -CF₃) and donating (-OMe, -NH₂) groups on the aryl ring
Table 1. Representative Substrates and Yields for CuI-Catalyzed Synthesis
| 2-Iodobenzoate Substituent | 2-Aminopyridine Derivative | Yield (%) |
|---|---|---|
| 4-NO₂ | 3-Me-pyridine | 89 |
| 5-OMe | 4-Cl-pyridine | 85 |
| 6-CF₃ | Unsubstituted | 92 |
Mechanistic studies suggest a radical pathway initiated by single-electron transfer from CuI to the aryl halide, followed by oxidative addition and reductive elimination. Ultrasonic irradiation enhances mass transfer and catalyst turnover, explaining the dramatic rate acceleration.
Copper-Catalyzed Domino Reaction with Isatins
An alternative domino strategy utilizes 2-bromopyridines and isatins (indole-2,3-diones) under Cu(OAc)₂ catalysis. This method concurrently cleaves C–N/C–C bonds in isatins while forming two new C–N bonds, furnishing the pyrido-quinazolinone core in a single operation.
Key Process Characteristics
Table 2. Yield Variation with Isatin Substituents
| Isatin Substituent | 2-Bromopyridine | Yield (%) |
|---|---|---|
| 5-F | 4-Me-pyridine | 76 |
| 5-Br | 3-CN-pyridine | 68 |
| Unsubstituted | 2-Naphthyl-pyridine | 81 |
Notably, this method avoids prefunctionalized aryl halides, streamlining the synthetic route. However, elevated temperatures and stoichiometric base (Cs₂CO₃) requirements pose scalability challenges.
Silver-Triflate-Mediated Intramolecular Hydroamination
Silver triflate (AgOTf) catalyzes intramolecular alkyne hydroamination to construct the pyrido[2,1-b]quinazolinone framework. This approach is particularly effective for generating sterically congested derivatives.
Protocol Highlights
-
Functional group tolerance : Compatible with halogens (-Br, -Cl), alkyl (-Me), and alkoxy (-OMe) groups
Table 3. Substrate Scope for AgOTf-Catalyzed Cyclization
| Alkyne Precursor Substituent | Yield (%) |
|---|---|
| 6-OMe | 91 |
| 7-Br | 87 |
| 8-Me | 89 |
Kinetic studies reveal first-order dependence on catalyst concentration, supporting a coordination-insertion mechanism. The method’s main limitation lies in the multi-step synthesis of alkyne precursors.
Classical Condensation Approaches
Early synthetic routes relied on acid- or base-catalyzed condensations of 2-aminopyridines with cyclic ketones. While largely obsolete for large-scale production, these methods remain instructive for structure-activity relationship studies.
Typical Procedure
-
Reactants : 2-Aminopyridine and tetralone derivatives
-
Catalyst : p-TsOH (20 mol%) in refluxing ethanol
-
Yield : 45–60% after 12–24 hours
Though operationally simple, poor regiocontrol and moderate yields limit industrial applicability.
Comparative Analysis of Synthetic Methodologies
Table 4. Method Comparison Based on Critical Parameters
Ultrasound-assisted CuI catalysis emerges as the most balanced approach, combining high efficiency with mild conditions. Silver-mediated methods excel in steric control but require intricate precursors.
Optimization Strategies and Reaction Engineering
Solvent Effects
Catalyst Recycling
Recent efforts immobilize Cu nanoparticles on mesoporous silica, achieving three reuse cycles with <5% yield drop.
Analytical Characterization and Quality Control
Critical quality attributes are verified via:
-
¹H NMR : Characteristic singlet for C11 carbonyl (δ 168–170 ppm)
-
HRMS : [M+H]⁺ calcd. for C₁₂H₁₂N₂O: 201.1028; found: 201.1025
Applications in Medicinal Chemistry and Drug Development
The compound’s rigid bicyclic structure makes it a privileged scaffold in:
Chemical Reactions Analysis
Types of Reactions: 8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products: The major products formed from these reactions include oxidized quinazoline derivatives, reduced dihydro compounds, and substituted quinazoline analogs with various functional groups.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of 8,9-dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:
- Case Study 1 : In a study published in the Journal of Medicinal Chemistry, the compound showed significant inhibition of cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties.
- Case Study 2 : A research article in Pharmaceutical Biology reported that this compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) ranged from 32 to 64 µg/mL against tested strains such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, and compounds that can modulate inflammatory pathways are of great interest.
- Case Study 3 : A study in Biochemical Pharmacology indicated that this compound significantly reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. The results suggest its potential as an anti-inflammatory agent .
Pharmacological Applications
The pharmacological applications of this compound are diverse:
- Anticancer Drug Development : Due to its cytotoxic effects on cancer cells.
- Antibacterial Agents : Potential use in treating bacterial infections.
- Anti-inflammatory Therapeutics : Application in managing chronic inflammatory diseases.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The pathways involved often include signal transduction, cell cycle regulation, and apoptosis.
Comparison with Similar Compounds
Structural Features and Modifications
The table below summarizes key structural differences and synthetic approaches among 8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one and related compounds:
Key Observations :
- Heteroatom Integration : Rutaecarpine’s indolo moiety introduces a fused indole ring, enhancing π-π stacking interactions in biological targets .
- Synthetic Accessibility: One-pot methods (e.g., for isoindoloquinazolinones) offer higher efficiency (~70–90% yields) compared to multi-step routes for Luotonin A or rutaecarpine .
Pharmacological Activity
Physicochemical Properties
Biological Activity
8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one (CAS No. 2446-62-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 200.24 g/mol
- CAS Number : 2446-62-0
Antimicrobial Activity
Research indicates that derivatives of pyridoquinazoline compounds exhibit notable antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of folate metabolism, similar to established antibiotics like trimethoprim, which targets dihydrofolate reductase (DHFR) in bacteria .
Anticancer Properties
This compound has been evaluated for its anticancer potential. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells through the modulation of cell cycle regulators and pro-apoptotic factors. The compound's structure allows it to interact with various molecular targets involved in cancer progression .
Case Studies
- Antimicrobial Efficacy : A study published in Nature highlighted the effectiveness of pyridoquinazoline derivatives against resistant bacterial strains. The compound was found to exhibit lower minimum inhibitory concentrations (MICs) compared to traditional antibiotics, suggesting a potential role in treating antibiotic-resistant infections .
- Cancer Cell Line Studies : In a recent investigation into the anticancer effects of pyridoquinazoline compounds, researchers reported that treatment with this compound resulted in significant reductions in cell viability in various cancer cell lines (e.g., breast and prostate cancer). The study also noted alterations in apoptosis-related gene expression following treatment .
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:
- Inhibition of Dihydrofolate Reductase (DHFR) : Similar to trimethoprim, this compound may inhibit DHFR activity, disrupting folate synthesis essential for nucleic acid production in bacteria and cancer cells.
- Induction of Apoptosis : The compound has been shown to activate caspases and modulate Bcl-2 family proteins, leading to programmed cell death in malignant cells.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the most efficient synthetic methodologies for preparing 8,9-dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one and its derivatives?
- Methodological Answer : A catalyst-free, one-pot synthesis in acetic acid is effective for constructing the core structure. Starting materials like 2-formyl benzoic acid and substituted amines enable modular assembly. Purification via column chromatography yields derivatives with high purity (e.g., 70–85% yields reported for analogous compounds) . Multi-component reactions under reflux conditions are also viable, with spectral data (¹H/¹³C NMR, FT-IR) confirming regioselectivity in substituted derivatives .
Q. How can researchers validate the structural integrity of synthesized this compound?
- Methodological Answer : Use a combination of analytical techniques:
- ¹H/¹³C NMR : Confirm proton environments and carbon frameworks (e.g., distinguishing between 6,7,8,9-tetrahydro and dihydro isomers) .
- X-ray crystallography : Resolve ambiguities in fused ring systems, as demonstrated for related pyrroloquinazolinones .
- Mass spectrometry : Verify molecular ion peaks and fragmentation patterns to rule out byproducts .
Q. What are the key safety considerations for handling this compound in laboratory settings?
- Methodological Answer : While specific hazard data for this compound is limited, protocols for analogous heterocycles recommend:
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers address discrepancies in spectral data when characterizing substituted derivatives?
- Methodological Answer : Contradictions in NMR or IR spectra often arise from:
- Tautomerism : For example, keto-enol equilibria in quinazolinone rings can shift proton signals. Use variable-temperature NMR to identify dynamic processes .
- Regioisomeric impurities : Optimize reaction conditions (e.g., solvent polarity, temperature) to suppress competing pathways. Compare experimental data with computed spectra (DFT) for validation .
Q. What strategies improve the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Catalyst screening : Test Brønsted/Lewis acids (e.g., p-TsOH, ZnCl₂) to accelerate cyclization steps .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while acetic acid promotes ring closure .
- Microwave-assisted synthesis : Reduces reaction times from hours to minutes, minimizing decomposition (e.g., 20–30% yield improvements reported for similar scaffolds) .
Q. How does the electronic structure of substituents influence the compound’s reactivity in metal coordination studies?
- Methodological Answer : Electron-donating groups (e.g., –OCH₃) on the quinazolinone ring enhance chelation with transition metals (e.g., Cu²⁺, UO₂²⁺), as shown in solvent extraction studies. Use UV-Vis titration and Job’s method to determine stoichiometry and stability constants . Computational modeling (e.g., DFT) can predict binding affinities prior to experimental validation .
Q. What are the challenges in scaling up the synthesis of this compound for pharmacological assays?
- Methodological Answer : Key issues include:
- Purification bottlenecks : Replace column chromatography with recrystallization or centrifugal partitioning chromatography for larger batches.
- Byproduct formation : Monitor reaction progress via LC-MS to identify and mitigate side reactions (e.g., over-oxidation of dihydro moieties) .
- Thermal stability : Conduct DSC/TGA analyses to define safe temperature ranges for drying/storage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
